molecular formula C14H10ClFO3 B2630351 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid CAS No. 898135-66-5

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2630351
CAS No.: 898135-66-5
M. Wt: 280.68
InChI Key: FZIHIQSGPAOFJD-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5th position and a 4-fluorobenzyl group attached via an oxygen atom at the 2nd position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorosalicylic acid and 4-fluorobenzyl alcohol.

    Esterification: The 5-chlorosalicylic acid is esterified with 4-fluorobenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.

    Amidation: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohols.

    Esterification: Formation of esters.

    Amidation: Formation of amides.

Scientific Research Applications

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
  • 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid

Uniqueness

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which confer distinct chemical and biological properties. The presence of the 4-fluorobenzyl group enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.

Properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIHIQSGPAOFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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